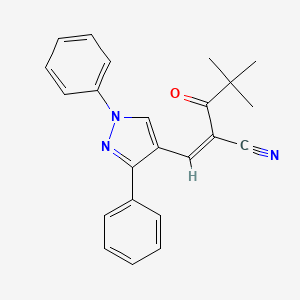
2-(2,2-dimethylpropanoyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylonitrile
Descripción general
Descripción
2-(2,2-dimethylpropanoyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylonitrile, also known as DPPA, is a novel and potent compound that has been widely studied for its potential applications in various scientific fields.
Mecanismo De Acción
The mechanism of action of 2-(2,2-dimethylpropanoyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors involved in cancer cell proliferation and survival. 2-(2,2-dimethylpropanoyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylonitrile has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the regulation of neurotransmitter signaling, and GABA receptors, which are involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
2-(2,2-dimethylpropanoyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylonitrile has been shown to exhibit a wide range of biochemical and physiological effects, including cytotoxicity against cancer cells, modulation of enzyme and receptor activity, and potential applications in materials science. 2-(2,2-dimethylpropanoyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylonitrile has also been shown to exhibit low toxicity in animal models, suggesting that it may have potential as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(2,2-dimethylpropanoyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylonitrile is its potent anticancer activity against a wide range of cancer cell lines. However, 2-(2,2-dimethylpropanoyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylonitrile is also known to exhibit low solubility in aqueous solutions, which can make it difficult to work with in lab experiments. Additionally, the mechanism of action of 2-(2,2-dimethylpropanoyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylonitrile is not fully understood, which can make it difficult to design experiments to investigate its effects.
Direcciones Futuras
There are several future directions for research on 2-(2,2-dimethylpropanoyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylonitrile, including the development of more efficient synthesis methods, the investigation of its mechanism of action, and the exploration of its potential applications in materials science and biochemistry. Additionally, further studies are needed to evaluate the safety and efficacy of 2-(2,2-dimethylpropanoyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylonitrile in animal models and clinical trials, which could lead to its potential use as a therapeutic agent in the treatment of cancer and other diseases.
Aplicaciones Científicas De Investigación
2-(2,2-dimethylpropanoyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylonitrile has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, 2-(2,2-dimethylpropanoyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylonitrile has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. In materials science, 2-(2,2-dimethylpropanoyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylonitrile has been used as a building block for the synthesis of novel materials with potential applications in optoelectronics and photonics. In biochemistry, 2-(2,2-dimethylpropanoyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylonitrile has been shown to modulate the activity of various enzymes and receptors, including acetylcholinesterase and GABA receptors.
Propiedades
IUPAC Name |
(2Z)-2-[(1,3-diphenylpyrazol-4-yl)methylidene]-4,4-dimethyl-3-oxopentanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O/c1-23(2,3)22(27)18(15-24)14-19-16-26(20-12-8-5-9-13-20)25-21(19)17-10-6-4-7-11-17/h4-14,16H,1-3H3/b18-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLJVFVFXCFQKP-JXAWBTAJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CC1=CN(N=C1C2=CC=CC=C2)C3=CC=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C\C1=CN(N=C1C2=CC=CC=C2)C3=CC=CC=C3)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-4,4-dimethyl-3-oxopentanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-({1-[(2-chloro-5-methylphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-4-(3-methylbenzyl)piperazine](/img/structure/B4777667.png)

![N-cyclopentyl-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4777676.png)
![N-(4-chlorobenzyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4777684.png)
![N-[3-(N-{[6-chloro-2-(4-chlorophenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-2-methylpropanamide](/img/structure/B4777696.png)
![8-chloro-4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-2-(2-methylphenyl)quinoline](/img/structure/B4777698.png)
![4-[3-(4-methylphenoxy)propyl]morpholine](/img/structure/B4777706.png)
![5-{[(2-chloro-4-fluorobenzyl)thio]methyl}-4-(3,5-dimethylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4777718.png)
![4-({2-cyano-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]vinyl}amino)benzenesulfonamide](/img/structure/B4777724.png)
![2-(4-allyl-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]thio}-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B4777725.png)
![2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylbutanamide](/img/structure/B4777726.png)
![6-amino-4-(1-methyl-1H-pyrazol-3-yl)-3-(pentafluoroethyl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4777729.png)
![N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-3-(4-isopropoxy-3-methoxyphenyl)acrylamide](/img/structure/B4777733.png)
![4-[5-(4-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4777745.png)